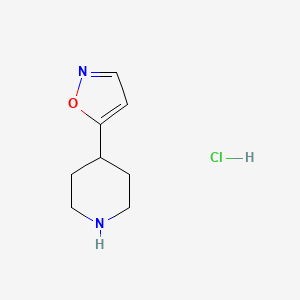

4-Isoxazol-5-ylpiperidine hydrochloride

説明

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring .Chemical Reactions Analysis

The variety of reactions leading to the construction of the isoxazole ring can be distinguished into two main ones: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .科学的研究の応用

Synthesis and Biological Activities

Anticancer and Electrochemical Properties : 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives were synthesized and showed excellent anticancer activity against lung cancer A549 cells. Additionally, these derivatives demonstrated intensive oxidation and reduction potential, indicating strong anti-oxidant agents, thus suggesting potential in novel drug-like candidate development (Badiger et al., 2022).

Antimicrobial Activities : 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones were synthesized and exhibited notable antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (Banpurkar et al., 2018).

Green Chemistry and Synthesis Methods

Eco-Friendly Synthesis Approaches : A green and efficient synthesis method was developed for 4-arylidene-3-substituted isoxazole-5(4H)-ones using salicylic acid as a catalyst, highlighting the environmental friendliness and simplicity of the process (Mosallanezhad & Kiyani, 2019).

Regioselective and Eco-Friendly Synthesis : A regioselective and eco-friendly synthesis method was introduced for 3-(isoxazol-5)-yl)indoles, emphasizing advantages such as good yield, operational simplicity, and environmental benefits (Jia et al., 2021).

Drug Discovery and Development

- GlyT1 Inhibitors for Schizophrenia : 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives were developed as GlyT1 inhibitors, showcasing potential for schizophrenia treatment. These compounds demonstrated promising selectivity and potency, making them suitable candidates for drug development (Liu et al., 2015).

将来の方向性

Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . It is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . Therefore, the future directions in the field of isoxazole research could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

作用機序

Target of Action

Isoxazole derivatives, which include 4-isoxazol-5-ylpiperidine hydrochloride, have been found to exhibit a wide range of biological activities . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The specific targets for these activities can vary widely and are often dependent on the specific substitutions on the isoxazole ring .

Mode of Action

Isoxazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For example, some isoxazole derivatives have been found to inhibit the accumulation of nucleoproteins in the nucleus, which can have antiviral effects .

Biochemical Pathways

Isoxazole derivatives have been found to interact with various biochemical pathways, depending on their specific targets . For example, some isoxazole derivatives have been found to inhibit the phosphorylation of STAT3, a protein involved in many cellular processes, including cell growth and apoptosis .

Result of Action

Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These effects are likely the result of the compound’s interaction with its specific targets and the subsequent changes in cellular processes .

特性

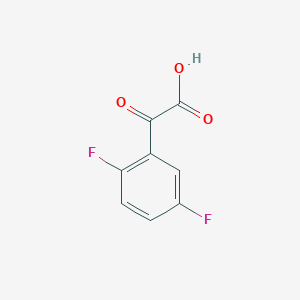

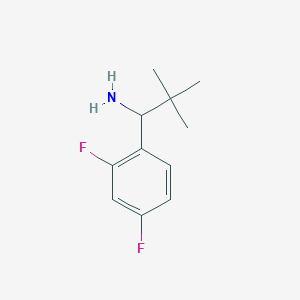

IUPAC Name |

5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHDLCOPNYFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isoxazol-5-ylpiperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)

![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)

![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)

![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)